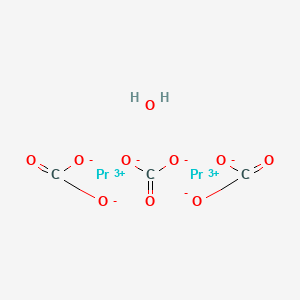

Praseodymium carbonate hydrate

描述

属性

CAS 编号 |

54397-87-4 |

|---|---|

分子式 |

C3H2O10Pr2 |

分子量 |

479.86 g/mol |

IUPAC 名称 |

praseodymium(3+);tricarbonate;hydrate |

InChI |

InChI=1S/3CH2O3.H2O.2Pr/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |

InChI 键 |

HLIAEFWEJZPEEV-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3] |

规范 SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Pr+3].[Pr+3] |

产品来源 |

United States |

Synthesis Methodologies for Praseodymium Carbonate Hydrate

Advanced Synthesis Routes for Praseodymium Carbonate Hydrate (B1144303)

Modern chemistry offers sophisticated methods for the synthesis of inorganic compounds, aiming for higher purity, better control over particle morphology, and more efficient reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant technique for accelerating chemical reactions and producing materials with uniform characteristics. acs.org While often employed in the thermal decomposition of praseodymium compounds to produce oxides, this method involves the formation of carbonate intermediates. In the case of decomposing praseodymium oxalate (B1200264), microwave heating can lower the complete decomposition temperature compared to conventional furnace heating. acs.org

During the microwave-assisted calcination of praseodymium oxalate, an intermediate praseodymium oxycarbonate, Pr₂CO₅, is formed at around 450 °C. acs.org This intermediate phase is a crucial step before the final conversion to praseodymium oxide (Pr₆O₁₁) at higher temperatures. Research indicates that microwave heating provides a more effective and rapid route for this transformation, yielding nanoparticles with a more uniform dispersion and less agglomeration. acs.org The complete decomposition of the oxalate precursor to the final oxide product occurs at 750 °C in a microwave field, whereas conventional heating requires temperatures above 800 °C. acs.org

Table 1: Comparison of Microwave vs. Conventional Heating for Praseodymium Oxalate Decomposition

| Heating Method | Temperature | Key Phases Identified | Crystallite Size of Pr₆O₁₁ (Å) |

|---|---|---|---|

| Microwave | 450 °C | Pr₂CO₅ (main phase) | - |

| Conventional | 450 °C | Pr₂CO₅ (main phase) | - |

| Microwave | 600 °C | Pr₂CO₅ (minor phase), Pr₆O₁₁ | - |

| Conventional | 600 °C | Pr₂CO₅ (major phase) | - |

| Microwave | 750 °C | Pr₆O₁₁ (cubic) | 7.57 |

| Conventional | 800 °C | Pr₆O₁₁ (cubic) | 8.04 |

This table is generated based on findings from the decomposition study of praseodymium oxalate. acs.org

Supercritical CO₂ Methods

The use of supercritical carbon dioxide (sc-CO₂) presents an innovative method for synthesizing lanthanide carbonates. google.com This technique leverages the properties of CO₂ above its critical temperature (31 °C) and pressure (72.9 atm), where it exhibits transport properties between those of a gas and a liquid. google.com This state enhances its ability to act as a solvent and a reactant.

In this process, a suspension of a praseodymium precursor, such as praseodymium oxide, in water is treated with supercritical CO₂. The high pressure increases the solubility of CO₂ in the aqueous phase, facilitating the carbonation reaction. google.com This method has been shown to produce high yields of lanthanide carbonates, including praseodymium carbonate, under relatively mild temperature conditions (e.g., 40 °C) and high pressures (e.g., 2800 psi), with short reaction times. google.commdpi.com One of the key advantages of this route is the potential for high conversion yields, exceeding 95% in as little as one hour. mdpi.com The final product is typically a hydrated carbonate, Pr₂(CO₃)₃·xH₂O. google.com

Table 2: Synthesis of Lanthanide Carbonates using Supercritical CO₂

| Oxide Precursor | Element | Reaction Temperature | Reaction Pressure | Reaction Time | Carbonate Yield |

|---|---|---|---|---|---|

| La₂O₃ | Lanthanum | 40 °C | 2800 psi | 1 hour | 97.6% |

| Nd₂O₃ | Neodymium | 40 °C | 2800 psi | 1 hour | >95% |

This table is generated based on data from a patented synthesis process. google.commdpi.com

Influence of Precursor Materials on Synthesis Products

The choice of the starting praseodymium salt significantly dictates the reaction pathway and the nature of the intermediate and final products. Different precursors undergo distinct thermal decomposition sequences, often yielding carbonate or oxycarbonate species.

Praseodymium Oxalate Precursors

Praseodymium oxalate, typically in its hydrated form (Pr₂(C₂O₄)₃·10H₂O), is a common precursor for producing praseodymium oxides via thermal decomposition. stanfordmaterials.comstanfordmaterials.comresearchgate.net This decomposition process is not direct and proceeds through several intermediate stages involving carbonate species. The thermal decomposition of anhydrous praseodymium oxalate leads to the formation of oxycarbonates before the final oxide is produced. netsu.org

The decomposition sequence is generally understood as:

Dehydration: The hydrated oxalate loses its water molecules in steps, typically completing by around 390°C. researchgate.net

Oxycarbonate Formation: The anhydrous oxalate decomposes to form intermediate oxycarbonates. Studies have identified species such as Pr₂O(CO₃)₂ and subsequently Pr₂O₂CO₃. netsu.org

Oxide Formation: Upon further heating, these oxycarbonates decompose, releasing carbon dioxide to yield the final praseodymium oxide, typically Pr₆O₁₁. netsu.org

The atmosphere in which the decomposition occurs influences the final product and the stability of the intermediates. For instance, in a CO₂ atmosphere, the intermediate carbonates are stabilized and decompose at higher temperatures compared to decomposition in helium or air. netsu.org

Table 3: Thermal Decomposition Stages of Praseodymium Oxalate Hydrate

| Atmosphere | Temperature Range | Reaction Stage | Product |

|---|---|---|---|

| He, CO₂, He+O₂ | Up to ~390 °C | Dehydration | Pr₂(C₂O₄)₃ |

| He, He+O₂ | ~390 - 500 °C | Initial Decomposition | Pr₂O(CO₃)₂ → Pr₂O₂CO₃ |

| CO₂ | Higher than He/Air | Decomposition | Stabilized Intermediate Carbonates |

| He+O₂ | > 500 °C | Final Decomposition | Pr₆O₁₁ (as Pr₂O₁₂) |

| He, CO₂ | > 650 °C | Final Decomposition | Pr₂O₃ |

This table is generated based on findings from thermal decomposition studies. researchgate.netnetsu.org

Praseodymium Acetate (B1210297) Precursors

Praseodymium acetate (Pr(CH₃COO)₃), usually as a hydrate, also serves as a precursor that forms carbonate intermediates upon thermal decomposition. wikipedia.orgresearchgate.net The decomposition pathway of praseodymium acetate monohydrate has been characterized and involves multiple mass loss events. researchgate.net

The decomposition sequence in air or nitrogen is as follows:

Dehydration: The initial loss of water molecules.

Intermediate Formation: The anhydrous salt decomposes to form intermediates such as praseodymium hydroxyacetate (Pr(OH)(CH₃COO)₂), followed by praseodymium oxyacetate (PrO(CH₃COO)). researchgate.net

Oxycarbonate Formation: The oxyacetate intermediate further decomposes to form praseodymium oxycarbonate (Pr₂O₂CO₃). wikipedia.orgresearchgate.net

Final Oxide Product: This oxycarbonate finally decomposes at higher temperatures (around 700°C) to yield praseodymium oxide (PrO₁.₈₃₃, another notation for Pr₆O₁₁). researchgate.netresearchgate.net

The oxide formed from the acetate precursor has been found to have a higher surface area compared to that obtained from the oxalate precursor. researchgate.net

Table 4: Intermediate Compounds from Praseodymium Acetate Decomposition

| Temperature | Intermediate Compound | Chemical Formula |

|---|---|---|

| ~400 °C | Praseodymium Oxyacetate | PrO(CH₃COO) |

| ~500 °C | Praseodymium Oxycarbonate | Pr₂O₂CO₃ |

| >600 °C | Praseodymium Oxide | Pr₆O₁₁ |

This table is generated based on findings from thermal decomposition studies. researchgate.netresearchgate.net

Praseodymium Nitrate (B79036) Precursors

Praseodymium nitrate (Pr(NO₃)₃·6H₂O) is a versatile precursor used in various synthesis routes. sigmaaldrich.com While it can be thermally decomposed directly to the oxide, it is also commonly used in solution-based methods to precipitate other praseodymium compounds, including the carbonate. researchgate.net

A prevalent method for synthesizing praseodymium carbonate is through hydrothermal synthesis. This process involves mixing an aqueous solution of praseodymium nitrate with a solution of a carbonate source, such as ammonium (B1175870) carbonate, under controlled temperature and pH conditions. smolecule.com This approach allows for the direct precipitation of crystalline praseodymium carbonate hydrate with well-defined morphology. smolecule.com

Alternatively, praseodymium nitrate can be reacted with oxalic acid to precipitate praseodymium oxalate, which is then isolated and used as a precursor for carbonate intermediates via the thermal decomposition routes described previously. wikipedia.org

Praseodymium Chloride Precursors

The synthesis of this compound frequently utilizes praseodymium(III) chloride (PrCl₃) as a starting material due to its solubility in aqueous solutions, which allows for precipitation reactions. A common and direct method involves the reaction of an aqueous solution of praseodymium(III) chloride with a suitable carbonate source.

One established precipitation method is the reaction between praseodymium(III) chloride and an alkali metal carbonate, such as sodium carbonate (Na₂CO₃). The chemical equation for this reaction is:

2PrCl₃(aq) + 3Na₂CO₃(aq) → Pr₂(CO₃)₃(s) + 6NaCl(aq) wikipedia.org

This reaction yields insoluble praseodymium carbonate, which precipitates out of the solution and can then be isolated. The hydrated form, Pr₂(CO₃)₃·nH₂O, is typically obtained.

Another synthetic route involves the use of sodium bicarbonate (NaHCO₃). To enhance the crystallinity of the final product, a solution of praseodymium chloride is reacted with sodium bicarbonate that has been saturated with carbon dioxide. wikipedia.orgmdpi.com This method can provide better control over the precipitation process.

The interconversion between praseodymium carbonate and praseodymium chloride is also chemically significant. Praseodymium carbonate reacts with hydrochloric acid (HCl) to form the hydrated praseodymium chloride complex, releasing carbon dioxide gas. The reaction is as follows:

Pr₂(CO₃)₃ + 6HCl + 15H₂O → 2[Pr(H₂O)₉]Cl₃ + 3CO₂

This reversible reaction underscores the chemical relationship between the chloride and carbonate forms of praseodymium.

Control of Crystallinity and Particle Characteristics during Synthesis

The control of crystallinity and particle characteristics, such as size and morphology, is critical for tailoring this compound for specific applications. Various synthesis parameters can be manipulated to achieve desired attributes.

Influence of Reaction Conditions:

The choice of precipitating agent and the conditions of the reaction significantly impact the product's properties. The use of bicarbonate salts, for instance, has been reported to improve the crystallinity of the resulting rare earth carbonates. mdpi.com

Hydrothermal methods offer a powerful approach to control crystal growth. By treating an amorphous praseodymium carbonate precipitate under hydrothermal conditions (elevated temperature and pressure), it is possible to produce crystalline materials with specific structures and morphologies. For the related neodymium carbonate, hydrothermal treatment at 150°C for 12 hours resulted in a tengerite-type structure with a distinct sheet-like morphology. researchgate.net This suggests that temperature and reaction time are key variables for controlling the final crystalline phase and particle shape of praseodymium carbonate as well.

Role of Additives:

Additives can be employed to direct the particle size and morphology. For instance, the use of urea (B33335) as a complexing agent can lead to the homogeneous precipitation of metal hydroxycarbonates, which upon controlled decomposition can yield monodispersed nanoparticles. genvia.com While this is often applied in the synthesis of oxides, the principle of controlled precipitation via a complexing agent is relevant for carbonates. The slow hydrolysis of urea ensures a gradual and uniform release of the precipitating agent, which favors the formation of smaller, more uniform particles. genvia.com

The following table summarizes the influence of various synthesis parameters on the characteristics of the resulting praseodymium carbonate.

| Parameter | Effect | Resulting Characteristic |

| Precipitating Agent | Using bicarbonate salts instead of carbonate salts. mdpi.com | Improved crystallinity. |

| Hydrothermal Treatment | Applying elevated temperature and pressure over time. researchgate.net | Transformation from amorphous to crystalline phase; control over crystal structure and morphology (e.g., sheet-like). |

| Additives (e.g., Urea) | Slow, controlled release of precipitating agent. genvia.com | Formation of smaller, monodispersed nanoparticles; homogeneous particle distribution. |

| Temperature & pCO₂ | Elevated temperatures and low partial pressure of carbon dioxide (pCO₂). mdpi.com | Can accelerate the hydrolysis of normal carbonates into hydroxycarbonates. |

Research into the kinetic and thermodynamic controls of the crystallization process is ongoing. Studies on related lanthanide carbonates have shown that the stability of the amorphous precursor and the reaction temperature significantly influence the crystallization pathways and the final product characteristics. researchgate.net For example, analysis of products from different reaction pathways has shown substantial reductions in average particle size, from tens of micrometers down to approximately one micrometer, achieving a more homogeneous size distribution. mdpi.com

Structural and Morphological Characterization of Praseodymium Carbonate Hydrate

Crystallographic Analysis

Crystallographic analysis is fundamental to identifying the specific phases and determining the atomic-level structure of praseodymium carbonate compounds.

X-ray Diffraction (XRD) is a primary technique for the characterization of crystalline materials like praseodymium carbonate hydrate (B1144303). voxteneo.com It allows for phase identification by comparing the obtained diffraction pattern with reference data from crystallographic databases. uji.es The positions and intensities of the diffraction peaks provide a unique fingerprint for a specific crystalline phase. voxteneo.com This method is crucial for confirming the synthesis of the desired carbonate phase and for identifying any intermediate or final products during thermal decomposition, such as the transformation to oxides like Pr₆O₁₁. uji.esresearchgate.net

For hydrated normal praseodymium carbonate, XRD analysis confirms it is isostructural with the mineral lanthanite. mdpi.com Comprehensive studies have assigned it to the orthorhombic crystal system with the space group Pccn. mdpi.com The lattice parameters for praseodymium carbonate hydrate, as part of the lanthanite-type series, have been determined and are presented below. mdpi.comresearchgate.net

| Parameter | Value (Å) |

|---|---|

| a | 9.00 |

| b | 17.20 |

| c | 9.00 |

The hydrated normal rare earth carbonates, with the general formula RE₂(CO₃)₃·xH₂O, exhibit polymorphism that is dependent on the ionic radius of the rare earth element. mdpi.com Two primary structural types are observed: the lanthanite-type and the tengerite-type. mdpi.com

The lighter rare earth elements, specifically from lanthanum to neodymium, form carbonates that are isostructural to lanthanite, which is an octahydrate (x=8). mdpi.com Therefore, this compound, Pr₂(CO₃)₃·8H₂O, adopts the orthorhombic lanthanite structure. mdpi.com In contrast, the middle rare earth elements from samarium through holmium, as well as yttrium, typically crystallize in the tengerite-type structure, which has a lower degree of hydration (typically x=2-3). mdpi.commdpi.com These structural trends are a direct consequence of the lanthanide contraction, where the decreasing ionic radius across the series influences the coordination environment and the stability of the resulting crystal structure. mdpi.com

Praseodymium hydroxycarbonate, with the general formula Pr(OH)CO₃·xH₂O, can crystallize in several different structures, primarily orthorhombic and hexagonal polymorphs. mdpi.comresearchgate.net The formation of a specific polymorph is influenced by synthesis conditions such as temperature and pressure. researchgate.net

The orthorhombic form of praseodymium hydroxycarbonate is isostructural with the mineral ancylite. mdpi.com Single-crystalline dodecahedral microrods of orthorhombic PrCO₃OH have been successfully synthesized via hydrothermal methods. researchgate.net The hexagonal polymorph is isostructural with the mineral hydroxyl-bastnäsite. mdpi.com Studies have shown the synthesis of hexagonal Pr(OH)CO₃ through hydrothermal reactions, with Rietveld refinement of powder X-ray diffraction data confirming its structure. researchgate.net While orthorhombic hydroxycarbonates can be isolated under standard conditions, they are considered metastable compared to their hexagonal counterparts. mdpi.com A tetragonal polymorph has also been reported for other rare earth hydroxycarbonates. mdpi.com

Carbonate groups can be incorporated into more complex silicate (B1173343) structures, such as britholite, which is an apatite-group mineral. nih.govresearchgate.netnih.govbbk.ac.uk A recent study detailed the hydrothermal synthesis of a praseodymium carbonate fluoroxybritholite. nih.govnih.govbbk.ac.ukacs.org Single-crystal X-ray diffraction analysis revealed that a planar carbonate group (CO₃)²⁻ can substitute for a tetrahedral silicate group (SiO₄)⁴⁻ within the apatite structure. nih.govnih.gov This substitution modifies the local coordination environment, affecting the Pr–O bond lengths. nih.govnih.govbbk.ac.uk The crystal structure was refined in the P6₃/m space group. nih.gov This incorporation demonstrates a significant structural modification where the planar carbonate group occupies the face of a vacant silica (B1680970) tetrahedron. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 9.6585(3) |

| c (Å) | 7.0987(2) |

| Volume (ų) | 573.18(4) |

Microstructural and Morphological Characterization

The size, shape, and surface features of praseodymium carbonate particles are key characteristics determined through microscopic techniques.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are invaluable for visualizing the morphology and microstructure of this compound and its derivatives. jeolusa.com These methods provide direct imaging of particle shape, size distribution, and surface topography at the micro- and nanoscale. jeolusa.comjeolusa.com

Studies on hydrothermally synthesized praseodymium hydroxycarbonate (PrCO₃OH) have identified well-defined, single-crystalline dodecahedral microrods. researchgate.net SEM images reveal the three-dimensional shape of these particles, while TEM and HRTEM coupled with selected-area electron diffraction (SAED) confirm their single-crystalline nature. researchgate.net The morphology of rare-earth carbonates can be influenced by synthesis parameters; for instance, tengerite-type carbonates often exhibit a peculiar morphology. mdpi.com Furthermore, SEM has been used to observe the texture of praseodymium oxides derived from the thermal decomposition of carbonate and oxalate (B1200264) precursors, showing that the decomposition atmosphere affects the final particle morphology. researchgate.net

Investigation of Aggregation and Dispersion Phenomena

The aggregation and dispersion behavior of this compound particles is significantly influenced by the synthesis method. Controlled precipitation techniques are often employed to manage particle size and prevent extensive agglomeration. For instance, the precipitation of rare earth carbonates, including praseodymium carbonate, from trichloroacetate (B1195264) solutions has been shown to concentrate praseodymium in the carbonate precipitates. researchgate.net This process can be manipulated to influence the resulting particle characteristics.

In the synthesis of nanoparticles, achieving a uniform dispersion is crucial to prevent the loss of unique nanoscale properties due to aggregation. Studies on the synthesis of praseodymium oxide nanoparticles often involve a precursor stage, such as praseodymium carbonate or hydroxide (B78521), where the initial particle formation and aggregation tendencies are established. wikipedia.org For example, the use of microwave-assisted calcination of praseodymium oxalate hydrate has been shown to produce nanoparticles with more uniform dispersion and a lower degree of agglomeration compared to conventional heating methods. acs.orgresearchgate.net This suggests that the energy input method during the conversion of a hydrated precursor to an oxide plays a vital role in the final dispersion state.

Furthermore, the choice of precipitating agent and the pH of the reaction medium are critical factors. A method for precipitating rare earth carbonates involves the use of sodium carbonate and subsequently sodium bicarbonate to control the pH and the extent of precipitation, which in turn affects the particle aggregation. google.com The goal is to avoid co-precipitation of impurities and to achieve a product with desired purity and morphology. google.com The synthesis of praseodymium carbonate nanoparticles via optimized precipitation and subsequent thermal decomposition highlights the importance of controlling these parameters to tailor the final properties of the material. msesupplies.com

Surface Area and Porosity Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area and porosity of materials. For this compound and its derivatives, these characteristics are important for applications in catalysis and materials science.

The nitrogen adsorption-desorption isotherm provides valuable information about the porous structure of a material. For instance, the N₂ adsorption-desorption isotherms of praseodymium-containing materials often exhibit Type IV behavior, which is characteristic of mesoporous materials. acs.orgresearchgate.net The shape of the hysteresis loop can further elucidate the pore geometry. A type H3 hysteresis loop, for example, suggests the presence of slit-shaped pores. researchgate.net

The specific surface area, pore volume, and pore diameter are key parameters derived from BET analysis. Research on praseodymium oxide derived from praseodymium oxalate hydrate has shown that calcination temperature and method (microwave vs. conventional) significantly impact these properties. acs.orgresearchgate.net For instance, praseodymium oxide prepared by microwave calcination at 750 °C for 2 hours exhibited a specific surface area of 6.628 m²/g, a pore volume of 0.026 cm³/g, and a pore diameter of 1.86 nm. acs.orgresearchgate.net In another study, the final product PrO1.833, obtained from the decomposition of praseodymium nitrate (B79036) hydrate, was found to have a surface area of 46.3 m²/g. researchgate.net

The table below summarizes the BET analysis data for praseodymium-containing materials from various studies.

| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| Praseodymium Oxide (from oxalate, microwave) | 6.628 | 0.026 | 1.86 | acs.orgresearchgate.net |

| PrO1.833 (from nitrate) | 46.3 | N/A | N/A | researchgate.net |

| Pr2O3 | 9.876 | 0.0214 | N/A | researchgate.net |

| Co/Pr2O3 catalyst | 12.458 | 0.0256 | 3.8743 | researchgate.net |

It is important to note that for hydrated compounds, the degassing step in traditional BET analysis can lead to dehydration and phase transformation, potentially altering the surface area. nih.gov Inverse gas chromatography (IGC) has been proposed as an alternative technique for measuring the specific surface area of such sensitive materials under controlled humidity conditions. nih.gov

Spectroscopic and Thermal Analytical Characterization of Praseodymium Carbonate Hydrate

Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of praseodymium carbonate hydrate (B1144303), it is instrumental in confirming the presence of carbonate and hydroxide (B78521) ions, as well as water molecules.

Identification of Hydroxide and Carbonate Species

The IR spectrum of praseodymium carbonate hydrate exhibits characteristic absorption bands that signify the presence of hydroxide (OH⁻) and carbonate (CO₃²⁻) species. A notable absorption band appears around 3600 cm⁻¹, which is attributed to the stretching vibrations of hydroxide groups. researchgate.net The presence of carbonate groups is confirmed by strong absorption bands in the region of 1300–1500 cm⁻¹. researchgate.net These bands arise from the various vibrational modes of the carbonate ion. The exposure of praseodymium oxide samples to the atmosphere can lead to hydration and carbonation, resulting in absorption activity in similar regions of the IR spectrum. dtic.mil

Vibrational Modes Analysis of Carbonate Groups

The carbonate ion (CO₃²⁻) has four fundamental vibrational modes, not all of which are IR active in the free ion due to its high symmetry (D₃h). However, in the solid state, interactions with the crystal lattice can lower this symmetry, leading to the appearance of additional bands and splitting of degenerate modes. The analysis of these vibrational modes provides information about the coordination environment of the carbonate group.

For instance, in apatite supergroup materials containing carbonate, characteristic peaks are observed between 1400 and 1500 cm⁻¹, indicating a B-type substitution where carbonate replaces a tetrahedral group. nih.gov The specific frequencies and splitting patterns of the carbonate bands can help distinguish between different carbonate minerals and coordination types. arizona.eduresearchgate.net

Characterization of Surface Hydroxyl Groups and Adsorbed Species

In addition to lattice water and hydroxide ions, this compound can possess surface hydroxyl groups and adsorbed water molecules. The IR spectrum can differentiate between these species. For example, a diffuse and intense absorption band in the 3500-3550 cm⁻¹ region can indicate the presence of intermediate hydrates. akjournals.com The O-H stretching vibrations of water molecules typically appear as a broad band in the 3000-3500 cm⁻¹ range, while the bending vibration of water is observed around 1600-1640 cm⁻¹. The study of these bands is crucial for understanding the degree of hydration and the nature of water bonding within the compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for determining the thermal stability and decomposition pathway of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA and DSC measure the temperature difference and heat flow between a sample and a reference, respectively, providing information about thermal events like dehydration, decomposition, and phase transitions.

Monitoring Mass Loss and Enthalpic Changes During Thermal Events

The thermal decomposition of this compound is a multi-step process. vulcanchem.com TGA curves for hydrated rare earth carbonates typically show an initial mass loss corresponding to dehydration, which can account for a significant percentage of the total mass. mdpi.com For instance, the dehydration of lanthanites can result in a mass loss of up to 23%. mdpi.com This dehydration process mainly occurs below 100°C, with any additional crystalline water being lost between 200 and 500°C. mdpi.com

DTA and DSC curves reveal the enthalpic changes associated with these mass loss events. Endothermic peaks are typically observed for dehydration and decomposition reactions, while exothermic peaks can indicate phase transitions or oxidation processes. netsu.org For example, a differential thermal analysis of praseodymium carbonate in air showed that dehydration is likely complete below 300°C. osti.gov

Identification of Decomposition Stages and Intermediate Phases

Following dehydration, this compound undergoes decarbonation, often through the formation of intermediate oxycarbonate phases. akjournals.commdpi.com The general decomposition sequence for rare earth carbonates is dehydration, followed by partial decarbonation to oxycarbonates, and finally full decarbonation to the corresponding oxide. mdpi.com

Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in determining the oxidation state of the praseodymium ion. The analysis focuses on the binding energies of the core-level electrons, particularly the Pr 3d region.

In praseodymium compounds, the most common oxidation states are Pr(III) and Pr(IV). For this compound, the praseodymium ion is expected to be in the trivalent Pr(III) state. thermofisher.comresearchgate.net The XPS spectrum of Pr 3d is characterized by a spin-orbit doublet, corresponding to the Pr 3d₅/₂ and Pr 3d₃/₂ photoemission lines. The precise binding energy of these peaks is indicative of the oxidation state.

Research on various praseodymium compounds has established distinct binding energy ranges for its different oxidation states. The Pr 3d₅/₂ peak for Pr(III) is typically observed at a binding energy between 933.2 and 933.9 eV. researchgate.netaip.org In contrast, the Pr 3d₅/₂ peak for the tetravalent state, Pr(IV), as found in PrO₂, is located at a higher binding energy, generally between 935 and 936 eV. researchgate.net The shape of the Pr 3d signals can be complex due to final-state hybridization effects, which can result in shoulders and satellite peaks. aip.org For instance, a satellite peak observed around 967 eV has been reported as an exclusive feature of the Pr(IV) state, although its detection can be complicated. researchgate.net Therefore, a careful analysis of the Pr 3d₅/₂ peak position allows for the definitive confirmation of the Pr(III) oxidation state in this compound.

Table 1: Characteristic Pr 3d₅/₂ Binding Energies for Oxidation State Determination

| Oxidation State | Compound Type | Pr 3d₅/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| Pr(III) | Oxides/Nanoparticles | 933.2 - 933.9 | researchgate.net |

| Pr(III) | Manganite | 933.4 | aip.org |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate vibrational, rotational, and other low-frequency modes in a system. In the context of this compound, it provides detailed information about the molecular structure, specifically identifying the vibrational modes of the carbonate anions (CO₃²⁻) and the water of hydration.

The Raman spectrum of a carbonate compound is dominated by the internal vibrational modes of the planar CO₃²⁻ ion. These fundamental vibrations serve as a fingerprint for the carbonate group. The most intense band in the spectrum corresponds to the symmetric stretching mode (ν₁) of the C-O bonds, which typically appears in the 1060-1090 cm⁻¹ region for most carbonate minerals. researchgate.net Other characteristic modes include the in-plane bending vibration (ν₄) around 700-750 cm⁻¹ and the asymmetric stretching mode (ν₃) near 1415-1460 cm⁻¹. researchgate.netmdpi.com While the ν₃ mode is typically weak or inactive in the Raman spectra of highly symmetric carbonates like calcite, it can become active if the local symmetry of the ion is lowered. The out-of-plane bending mode (ν₂) is usually Raman inactive for the isolated D₃h symmetry ion but can appear in certain crystal structures.

Additionally, for a hydrated compound, Raman spectroscopy can detect the vibrational modes of water molecules. These typically appear as broad bands in the high-wavenumber region of the spectrum, corresponding to O-H stretching vibrations (around 3000-3600 cm⁻¹). The presence and characteristics of these bands confirm the hydrated nature of the compound. The analysis of these spectral features confirms the presence of both carbonate and water molecules in the this compound structure.

Table 2: General Raman Vibrational Modes for Carbonate (CO₃²⁻) Anion

| Vibrational Mode | Assignment | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ | Symmetric Stretch | 1060 - 1090 | researchgate.net |

| ν₃ | Asymmetric Stretch | 1415 - 1460 | researchgate.netmdpi.com |

Evolved Gas Analysis (EGA) Coupled with TG-DTA

Evolved Gas Analysis (EGA) is an analytical technique used to identify and quantify the gaseous products released from a sample as it is subjected to a controlled temperature program. setaramsolutions.comresearchgate.net When coupled with Thermogravimetry and Differential Thermal Analysis (TG-DTA), it provides a comprehensive understanding of thermal decomposition processes. The TG curve tracks the change in mass with temperature, DTA monitors temperature differences between the sample and a reference (indicating exothermic or endothermic events), and EGA identifies the specific molecules responsible for the mass loss at each stage. setaramsolutions.com

The thermal decomposition of this compound, like other rare-earth carbonate hydrates, occurs in distinct, sequential steps. cdut.edu.cnmdpi.com

Dehydration: The initial mass loss, occurring at lower temperatures (typically below 300°C), corresponds to the release of the water of hydration. The EGA detector (commonly a mass spectrometer or FTIR spectrometer) will identify water (H₂O) as the evolved gas during this stage. cdut.edu.cnhud.ac.uk

Decomposition to Oxycarbonate: Following dehydration, the anhydrous praseodymium carbonate begins to decompose. This process is not a single-step conversion to the oxide but proceeds through the formation of stable intermediate oxycarbonate phases. cdut.edu.cnsphinxsai.com Initially, it decomposes to form praseodymium dioxycarbonate (Pr₂O₂CO₃), releasing carbon dioxide (CO₂). This step is often observed in a temperature range of approximately 400°C to 600°C. sphinxsai.com Some studies on similar lanthanide carbonates suggest the formation of an initial Pr₂O(CO₃)₂ intermediate before the more stable Pr₂O₂CO₃ is formed. cdut.edu.cnnetsu.org

Final Decomposition to Oxide: At higher temperatures, typically above 700°C, the intermediate oxycarbonate undergoes final decomposition to form the stable praseodymium oxide (Pr₆O₁₁). sphinxsai.com This final stage involves the release of the remaining carbonate as carbon dioxide (CO₂), which is confirmed by the EGA system.

By correlating the mass loss steps from the TG curve with the specific gaseous species identified by the EGA detector at corresponding temperatures, a precise mechanism for the thermal decomposition of this compound can be established.

Table 3: Typical Thermal Decomposition Stages of this compound

| Decomposition Stage | Approximate Temperature Range | Process | Evolved Gas Identified by EGA |

|---|---|---|---|

| 1 | < 300°C | Dehydration | Water (H₂O) |

| 2 | 400 - 600°C | Decomposition of anhydrous carbonate to oxycarbonate (Pr₂O₂CO₃) | Carbon Dioxide (CO₂) |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pr₂(CO₃)₃·nH₂O |

| Praseodymium(III) ion | Pr³⁺ |

| Praseodymium(IV) ion | Pr⁴⁺ |

| Praseodymium Oxide (Praloxide) | Pr₆O₁₁ |

| Praseodymium(IV) Oxide | PrO₂ |

| Praseodymium Dioxycarbonate | Pr₂O₂CO₃ |

| Praseodymium Manganite | PrMnO₃ |

| Carbonate ion | CO₃²⁻ |

| Water | H₂O |

| Carbon Dioxide | CO₂ |

| Calcite | CaCO₃ |

| Lanthanum Carbonate | La₂(CO₃)₃ |

| Lanthanum Dioxycarbonate | La₂O₂CO₃ |

Thermal Decomposition Mechanisms and Kinetics of Praseodymium Carbonate Hydrate

Multi-Stage Decomposition Pathways

The thermal degradation of praseodymium carbonate hydrate (B1144303) is not a single-step event but rather a cascade of overlapping reactions, each occurring within specific temperature ranges. This intricate process begins with the loss of water of hydration, followed by the decomposition of the anhydrous carbonate into various intermediate oxycarbonates, and culminates in the formation of stable praseodymium oxides.

Dehydration Processes and Water Loss Kinetics

The initial stage in the thermal decomposition of praseodymium carbonate octahydrate (Pr₂(CO₃)₃·8H₂O) involves the removal of its eight water molecules. This dehydration occurs in a multi-step process. The first major water loss occurs around 100°C, where the octahydrate loses six molecules of crystal water. xjxitu.com Subsequent heating leads to the removal of the remaining water molecules at higher temperatures, resulting in the formation of the anhydrous praseodymium carbonate (Pr₂(CO₃)₃). The kinetics of this dehydration are influenced by factors such as heating rate and atmospheric conditions.

Formation and Decomposition of Intermediate Oxycarbonates (e.g., Pr₂CO₅, Pr₂O₂CO₃, PrO(CO₃)₂)

Following complete dehydration, the anhydrous praseodymium carbonate decomposes into a series of intermediate oxycarbonates. The formation and subsequent decomposition of these intermediates are critical steps that dictate the pathway to the final oxide product.

One of the key intermediates identified is praseodymium dioxymonocarbonate (Pr₂O₂CO₃). This compound is formed from the decomposition of the anhydrous carbonate. researchgate.net Studies on the thermal decomposition of related praseodymium compounds, such as the oxalate (B1200264), have shown the formation of another intermediate, Pr₂CO₅. acs.orgnih.gov This suggests that Pr₂CO₅ could also be a transient species in the decomposition of praseodymium carbonate. The decomposition of praseodymium acetate (B1210297) also proceeds through the formation of Pr₂O₂CO₃. researchgate.net

The decomposition of these oxycarbonates occurs at elevated temperatures. For instance, in the decomposition of a praseodymium complex, Pr₂O₂CO₃ is observed to form at approximately 435°C and remains stable for a range of about 70 degrees before it decomposes further. researchgate.net The specific temperature ranges for the formation and decomposition of these intermediates can be influenced by the experimental conditions.

| Intermediate Compound | Chemical Formula | Formation Context | Decomposition Temperature Range (°C) |

|---|---|---|---|

| Praseodymium Pentacarbonate | Pr₂CO₅ | Observed in the decomposition of praseodymium oxalate. acs.orgnih.gov | Decomposes to PrO₁.₈₃₃ around 700°C. acs.orgnih.gov |

| Praseodymium Dioxymonocarbonate | Pr₂O₂CO₃ | Formed from the decomposition of anhydrous praseodymium carbonate and other praseodymium complexes. researchgate.net | Decomposes above 520°C to form praseodymium oxide. researchgate.net |

Formation of Praseodymium Oxide End Products (e.g., Pr₆O₁₁, PrO₁.₈₃₃, Pr₂O₃, PrO₂)

The final stage of the thermal decomposition is the formation of praseodymium oxides. The specific oxide phase obtained is highly dependent on the temperature and the composition of the surrounding atmosphere.

Under an oxidizing atmosphere such as air, the most commonly reported final product is Praseodymium(III,IV) oxide (Pr₆O₁₁) . researchgate.net This non-stoichiometric oxide is typically formed at temperatures above 600-700°C.

Another frequently observed oxide is PrO₁.₈₃₃ , which is often formed from the decomposition of the intermediate oxycarbonates. acs.orgnih.gov The decomposition of praseodymium acetate, for example, leads to the formation of PrO₁.₈₃₃.

Under reducing conditions, such as in a hydrogen atmosphere, Praseodymium(III) oxide (Pr₂O₃) can be the final product. researchgate.net Furthermore, under high oxygen pressure, the formation of Praseodymium(IV) oxide (PrO₂) is possible.

The interconversion between these different oxide phases is also possible under varying temperature and oxygen partial pressure conditions, highlighting the complexity of the praseodymium-oxygen system.

| Oxide Product | Chemical Formula | Typical Formation Conditions |

|---|---|---|

| Praseodymium(III,IV) Oxide | Pr₆O₁₁ | Oxidizing atmosphere (e.g., air), typically above 600°C. researchgate.net |

| Praseodymium Oxide | PrO₁.₈₃₃ | From the decomposition of intermediate oxycarbonates. acs.orgnih.gov |

| Praseodymium(III) Oxide | Pr₂O₃ | Reducing atmosphere (e.g., hydrogen). researchgate.net |

| Praseodymium(IV) Oxide | PrO₂ | High oxygen pressure. |

Kinetic Studies of Thermal Decomposition

Understanding the kinetics of the thermal decomposition of praseodymium carbonate hydrate is essential for controlling the synthesis of praseodymium oxides with specific morphologies and properties. Non-isothermal kinetic analysis is a powerful tool for determining the kinetic parameters that govern these solid-state reactions.

Determination of Non-Isothermal Kinetic Parameters (Activation Energy, Pre-exponential Factor)

Non-isothermal thermogravimetric analysis (TGA) is commonly employed to study the kinetics of solid-state decomposition reactions. By performing experiments at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various model-free and model-fitting methods.

For the multi-step decomposition of this compound, each stage (dehydration, oxycarbonate formation, and oxide formation) is associated with its own set of kinetic parameters. While specific values for this compound are not extensively reported, studies on analogous rare earth carbonates, such as lanthanum carbonate hydrate, provide insight into the expected range of these parameters. For instance, the dehydration of La₂(CO₃)₃·3.4H₂O involves multiple steps with activation energies increasing with the degree of reaction, ranging from approximately 85 kJ/mol for the initial water loss to over 195 kJ/mol for the final dehydration step. ysxbcn.com The pre-exponential factor also varies accordingly for each step. It is expected that the decomposition of this compound would exhibit similarly complex kinetic behavior, with distinct activation energies for the different dehydration and decomposition stages.

Reaction Mechanism Elucidation (e.g., Diffusion-controlled, Nucleation and Growth)

The mechanism of a solid-state decomposition reaction describes the physical and chemical steps that occur at the atomic and molecular level. Common models used to describe these mechanisms include diffusion-controlled models, where the rate is limited by the transport of reactants or products, and nucleation and growth models, where the reaction initiates at specific points (nuclei) and then progresses as these nuclei grow.

The elucidation of the specific reaction mechanism for each stage of the decomposition of this compound requires detailed kinetic analysis and comparison of experimental data with theoretical models. For complex, multi-step decompositions, it is likely that different mechanisms are dominant in different temperature ranges. For example, the initial dehydration may be governed by a diffusion mechanism as water molecules escape from the crystal lattice. The subsequent decomposition of the anhydrous carbonate and intermediate oxycarbonates may follow a nucleation and growth model, where the formation of the new solid phase (oxycarbonate or oxide) is the rate-determining step. The analysis of the shape of the thermogravimetric curves and the application of various kinetic models can help to identify the most probable reaction mechanism for each decomposition step.

Influence of Decomposition Atmosphere

The atmosphere in which the thermal decomposition of this compound occurs plays a pivotal role in dictating the reaction pathways, the stability of intermediate compounds, and the nature of the final praseodymium oxide product. The process varies significantly between inert, oxidizing, and reducing conditions.

Effect of Inert, Oxidizing, and Reducing Atmospheres

The decomposition sequence of praseodymium compounds is highly sensitive to the gaseous environment. researchgate.net Studies on analogous praseodymium salts, such as the oxalate, provide insight into the behavior of the carbonate. In an oxidizing atmosphere like air or oxygen, the decomposition of this compound proceeds through various intermediate phases to ultimately form a higher oxide, typically the non-stoichiometric Praseodymium(III,IV) oxide (Pr₆O₁₁). mst.eduresearchgate.net The presence of oxygen facilitates the oxidation of Pr(III) to Pr(IV). For instance, the decomposition of praseodymium oxalate in oxygen yields PrO₁.₈₃₃ at a lower temperature (550 °C) compared to an inert atmosphere. researchgate.net

In a neutral or inert atmosphere , such as nitrogen or argon, the decomposition also leads to the formation of Pr₆O₁₁ (or PrO₁.₈₃₃), but often at higher temperatures. researchgate.netresearchgate.net For example, when praseodymium oxalate is decomposed in nitrogen, PrO₁.₈₃₃ is formed at 650 °C. researchgate.net The absence of external oxygen means that the oxidation of praseodymium relies on the oxygen available from the carbonate groups. Research on praseodymium nitrate (B79036) decomposition in argon showed the formation of PrO₁.₈₃₃ with a larger surface area compared to decomposition in oxygen. ekb.eg

Under a reducing atmosphere , such as hydrogen, the decomposition pathway is altered to favor the formation of Praseodymium(III) oxide (Pr₂O₃). researchgate.net The reducing environment prevents the oxidation of Pr(III) to Pr(IV). Studies on praseodymium oxalate decomposition in a hydrogen atmosphere show the formation of Pr₂O₃ at 650 °C. researchgate.net This resulting oxide also exhibits a distinct surface area and texture compared to the oxides produced in inert or oxidizing atmospheres. researchgate.net

The table below summarizes the typical final products and formation temperatures observed during the decomposition of praseodymium precursors in different atmospheres.

| Atmosphere Type | Gas Example | Typical Final Product | Formation Temperature (°C) | Source(s) |

| Oxidizing | Oxygen (O₂) | PrO₁.₈₃₃ (Pr₆O₁₁) | 550 | researchgate.net |

| Inert | Nitrogen (N₂) | PrO₁.₈₃₃ (Pr₆O₁₁) | 650 | researchgate.net |

| Reducing | Hydrogen (H₂) | Pr₂O₃ | 650 | researchgate.net |

Stabilization of Intermediate Carbonates and Hydrates by Atmosphere

The atmosphere can influence the stability and existence range of intermediate species formed during decomposition. The thermal decomposition of praseodymium carbonate octahydrate is a multi-step process that includes the formation of lower hydrates, an anhydrous carbonate, and subsequently, praseodymium oxycarbonates. researchgate.net

The decomposition sequence for this compound has been shown to include a lower hydrate, the anhydrous carbonate, and three polymorphs of the dioxymonocarbonate (Pr₂O₂CO₃). researchgate.net The stability of these intermediates can be affected by the surrounding gas. For example, studies on praseodymium acetate decomposition show the formation of an intermediate oxycarbonate, Pr₂O₂(CO₃), regardless of whether the atmosphere is air or nitrogen. researchgate.net Similarly, the decomposition of praseodymium oxalate can form two different phases of Pr₂O₂(CO₃) depending on the atmosphere used. researchgate.net The presence of carbon dioxide in the atmosphere, whether as a product of decomposition or as the purge gas itself, can stabilize these oxycarbonate intermediates, shifting their decomposition to higher temperatures.

Effect of Heating Rate on Decomposition Profiles

The heating rate is a critical kinetic parameter that significantly affects the observed decomposition profile. Generally, higher heating rates shift the decomposition temperatures to higher values. This phenomenon is attributed to the thermal lag between the sample and the temperature sensor and the reduced time available for the decomposition reaction to occur at any given temperature.

Studies comparing conventional furnace heating (slower effective heating rates) with microwave heating (which can induce very rapid heating) for praseodymium oxalate hydrate demonstrate this effect. The complete decomposition to praseodymium oxide in a conventional furnace required temperatures above 800°C, whereas with microwave heating, complete decomposition was achieved by 750°C. acs.orgnih.govacs.org This suggests that the enhanced energy transfer in microwave processing can lower the bulk temperature required for decomposition.

Furthermore, a slower heating rate can improve the resolution of distinct, sequential decomposition steps in thermogravimetric analysis (TGA). Overlapping reactions, such as the final stages of dehydration and the initial decomposition of the anhydrous carbonate, may be more clearly separated at lower heating rates. Conversely, high heating rates can cause these steps to merge, making it difficult to identify intermediate compounds.

Microstructural Evolution During Thermal Decomposition

The thermal decomposition of this compound involves significant changes in the material's microstructure, including its morphology, particle size, and surface area. The initial precursor's characteristics are known to dictate the morphology of the final thermally decomposed Pr₆O₁₁. mst.eduresearchgate.net

During the initial dehydration steps, the removal of water molecules can create porosity and alter the crystal structure. As the anhydrous carbonate decomposes, gaseous products like CO₂ are released, which can further increase porosity. However, as the temperature increases, sintering processes begin to occur, leading to a decrease in surface area and an increase in particle size. mst.eduresearchgate.net

The atmosphere also has a profound impact on the final microstructure. The surface area of the resulting praseodymium oxide can vary significantly depending on the decomposition gas. For praseodymium oxalate decomposed at 700 °C, the resulting PrO₁.₈₃₃ had a surface area of 43 m²/g when formed in oxygen, but 64 m²/g when formed in nitrogen. researchgate.net The Pr₂O₃ formed in a hydrogen atmosphere exhibited a surface area of 59 m²/g. researchgate.net The decomposition of praseodymium nitrate in an argon atmosphere was found to produce PrO₁.₈₃₃ with a larger surface area and improved mesoporosity compared to decomposition in oxygen. ekb.eg

SEM analysis of praseodymium oxalate decomposition shows that as temperature increases, agglomeration occurs, and particle size enlarges. acs.orgnih.gov However, the process can be controlled to achieve desired particle sizes; for instance, microwave heating at 750 °C was identified as the optimal temperature for obtaining a narrow particle size distribution for Pr₆O₁₁. nih.govacs.org

The table below details the microstructural properties of praseodymium oxide formed from praseodymium oxalate at 700°C in different atmospheres.

| Decomposition Atmosphere | Final Product | Surface Area (m²/g) | Source |

| Oxygen (O₂) | PrO₁.₈₃₃ | 43 | researchgate.net |

| Nitrogen (N₂) | PrO₁.₈₃₃ | 64 | researchgate.net |

| Hydrogen (H₂) | Pr₂O₃ | 59 | researchgate.net |

Thermodynamic Properties and Aqueous Behavior of Praseodymium Carbonate Hydrate

Thermal Stability Trends

The thermal decomposition of praseodymium carbonate hydrate (B1144303) is a multi-stage process involving initial dehydration followed by the loss of carbon dioxide at higher temperatures. While the precise temperatures for each stage can vary depending on factors like heating rate and atmosphere, a general trend is consistently observed.

The process typically begins with the loss of water of hydration. For the octahydrate, an initial loss of six water molecules has been noted to occur at around 100°C for similar praseodymium-neodymium carbonate compounds. xjxitu.com Further heating leads to the removal of the remaining water molecules.

Following complete dehydration, the anhydrous praseodymium carbonate begins to decompose. This process is not a single-step event but often proceeds through the formation of intermediate oxycarbonates. For instance, a common decomposition pathway for rare earth carbonates involves the formation of dioxymonocarbonate (RE₂O₂CO₃), which is then followed by the final decomposition to the corresponding rare earth oxide. xjxitu.com Studies on the thermal decomposition of Pr₂(CO₃)₃·xH₂O over a broad temperature range (200°C to 1400°C) confirm that the mass losses are attributable to the removal of both hydroxide (B78521) and carbonate species, with the final decomposition product being a stable praseodymium oxide, typically Pr₆O₁₁.

A generalized sequence for the thermal decomposition can be summarized as follows:

Pr₂(CO₃)₃·nH₂O → Pr₂(CO₃)₃ + nH₂O (Dehydration)

Pr₂(CO₃)₃ → Pr₂O(CO₃)₂ + CO₂ (Intermediate Decomposition)

Pr₂O(CO₃)₂ → Pr₂O₂CO₃ + CO₂ (Intermediate Decomposition)

3Pr₂O₂CO₃ → Pr₆O₁₁ + 2CO₂ + CO (Final Decomposition to Oxide)

The final oxide phase, Pr₆O₁₁, is identified as the stable product at high temperatures, such as 1400°C.

Aqueous Solubility and Precipitation Mechanisms

Praseodymium carbonate hydrate is characterized by its low solubility in water. wikipedia.orgaemree.com The solubility for rare earth carbonates in water is generally in the range of 10⁻⁵ to 10⁻⁷ mol/L. alfa-chemistry.com However, it readily dissolves in acidic solutions, a property that is often utilized in further chemical processing. aemree.comxjxitu.com The reaction with acid results in the formation of a soluble praseodymium salt, water, and the evolution of carbon dioxide gas. xjxitu.com

The precipitation of this compound is a common method for separating praseodymium from solution. This is typically achieved by adding a soluble carbonate or bicarbonate salt, such as ammonium (B1175870) carbonate or ammonium bicarbonate, to an aqueous solution containing a soluble praseodymium salt (e.g., praseodymium chloride or nitrate). alfa-chemistry.commdpi.com The general precipitation reaction is:

2Pr³⁺(aq) + 3CO₃²⁻(aq) + nH₂O(l) → Pr₂(CO₃)₃·nH₂O(s)

The resulting precipitate is typically a very fine, colloidal, light green solid. alfa-chemistry.com

Several factors significantly influence the aqueous solubility of this compound.

pH: The pH of the solution is a critical factor. The solubility of praseodymium carbonate increases dramatically in acidic conditions (low pH) due to the reaction of carbonate ions with H⁺ to form bicarbonate and carbonic acid, which shifts the dissolution equilibrium towards the formation of soluble Pr³⁺ ions. Conversely, in neutral to alkaline solutions (high pH), the carbonate ion concentration is higher, promoting precipitation and resulting in very low solubility. researchgate.net Industrial precipitation processes often utilize carbonate or bicarbonate salts to simultaneously increase the pH and provide the carbonate ions needed for precipitation. mdpi.com

pCO₂ (Partial Pressure of Carbon Dioxide): While direct studies on the effect of pCO₂ on praseodymium carbonate solubility are limited, its influence can be inferred from its effect on pH. An increase in the pCO₂ of a solution leads to the formation of carbonic acid (H₂CO₃), which subsequently lowers the pH. This decrease in pH would be expected to increase the solubility of praseodymium carbonate.

Complex Formation: The solubility of this compound can be significantly increased in solutions containing a high concentration of carbonate or bicarbonate ions, such as those of alkali metals (e.g., sodium carbonate) or ammonium carbonate. alfa-chemistry.comresearchgate.net This phenomenon is attributed to the formation of soluble praseodymium-carbonate complexes, such as [Pr(CO₃)₂]⁻. nih.gov The formation of these complexes reduces the concentration of free Pr³⁺ ions in the solution, thereby shifting the equilibrium to favor the dissolution of the solid carbonate. nih.gov

The formation of this compound precipitate from a supersaturated solution begins with nucleation, the initial formation of stable, sub-microscopic crystalline nuclei.

Homogeneous Nucleation: In the absence of foreign particles or surfaces, crystal formation proceeds via homogeneous nucleation. This process requires the spontaneous formation of a stable nucleus from the random collision of ions in solution. A significant energy barrier, known as the free energy of activation, must be overcome to form a nucleus of a critical size. Once this critical size is reached, the nucleus becomes stable and can grow. The rate of homogeneous nucleation is highly dependent on the level of supersaturation; higher supersaturation leads to a greater driving force for nucleation and a higher nucleation rate.

Thermochemical Property Determination

The thermochemical properties, such as the Gibbs free energy and enthalpy of formation, quantify the thermodynamic stability of this compound. While specific experimentally determined values for Pr₂(CO₃)₃·8H₂O are not consistently reported across the literature, general trends and relative stabilities within the rare earth carbonate series provide valuable insight.

The standard Gibbs free energy of formation (ΔGf°) is a measure of a compound's stability relative to its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability. For the hydrated rare earth carbonates, the Gibbs free energies of formation are generally more negative than their anhydrous counterparts, indicating that the hydrated forms are more stable under standard conditions. mdpi.com

Recent studies have focused on developing internally consistent thermodynamic datasets for rare earth element compounds using linear free energy relationships, which allow for the accurate prediction of ΔGf° values for compounds like this compound. These models correlate the Gibbs free energy of formation with the ionic radii and the properties of the aqueous rare earth ions.

| Compound Type | General Trend in Thermodynamic Stability |

|---|---|

| Anhydrous Rare Earth Carbonates | Stability generally decreases (ΔGf° becomes less negative) with increasing atomic number. |

| Hydrated Rare Earth Carbonates | More stable (more negative ΔGf°) than anhydrous carbonates. The trend with atomic number is less distinct due to the influence of hydration. |

The standard enthalpy of formation (ΔHf°) represents the heat change when one mole of a compound is formed from its elements. Calorimetric studies of the RE₂O₃–CO₂–H₂O system show that the formation of hydrated ternary compounds (like this compound) is an exothermic process and these phases are energetically more stable than the binary oxides or hydroxides. osti.gov The energetic stability of compounds in the neodymium system (which is chemically similar to praseodymium) increases in the following order: Nd₂O₃ → 2Nd(OH)₃ → Nd₂O₂CO₃ → 2(NdOHCO₃) → Nd₂(CO₃)₃·4H₂O. osti.gov This indicates that the hydrated carbonate is the most energetically stable phase among these common compounds.

The enthalpy of hydration is the enthalpy change associated with the hydration of an anhydrous compound. It can be correlated with the difference between the enthalpies of formation of the hydrated and anhydrous carbonates. mdpi.com Since the formation of hydrated carbonates is energetically favorable, the enthalpy of hydration for praseodymium carbonate is a significant negative value, reflecting the energy released upon the coordination of water molecules within the crystal structure.

| Thermochemical Property | General Characteristics for Hydrated Rare Earth Carbonates |

|---|---|

| Enthalpy of Formation (ΔHf°) | Exothermic (negative value). More negative than the corresponding anhydrous carbonate. |

| Enthalpy of Hydration | Exothermic (negative value), reflecting the stability conferred by water molecules in the crystal lattice. |

Phase Equilibria in the Pr-CO₂-H₂O System

The thermodynamic stability of this compound in aqueous environments is governed by the complex interplay of temperature, the partial pressure of carbon dioxide (pCO₂), and the pH of the solution. The Pr-CO₂-H₂O system involves multiple phases, including the solid this compound [Pr₂(CO₃)₃·nH₂O], the less carbonated solid phase praseodymium hydroxycarbonate (PrOHCO₃), and various aqueous species of praseodymium.

Research into the broader rare-earth element (REE) carbonate systems provides a framework for understanding the phase relationships for praseodymium. In general, for the RE₂O₃-CO₂-H₂O system, the fully hydrated normal carbonates, such as Pr₂(CO₃)₃·8H₂O, are the thermodynamically preferred solid phase at lower temperatures (typically below 200°C) and under conditions of sufficient CO₂ partial pressure. webelements.com As the temperature increases or the partial pressure of CO₂ decreases, hydrolysis reactions become more favorable, leading to the formation of the more stable hydroxycarbonate phase (PrOHCO₃). mdpi.com

The fundamental equilibrium between the hydrated carbonate and the hydroxycarbonate can be represented by the following reaction:

Pr₂(CO₃)₃·nH₂O(s) + 2H₂O(l) ⇌ 2PrOHCO₃(s) + CO₂(g) + nH₂O(l)

This equilibrium highlights that an increase in the partial pressure of CO₂ will shift the reaction to the left, favoring the stability of this compound. Conversely, a decrease in pCO₂ or an increase in temperature, which promotes the release of dissolved CO₂, will favor the formation of praseodymium hydroxycarbonate on the right. mdpi.com

The solubility of praseodymium carbonate is generally low in pure water but is significantly influenced by the concentration of carbonate and bicarbonate ions in the solution, which in turn is controlled by the pCO₂ and pH. mdpi.com In the presence of dissolved CO₂, the formation of soluble praseodymium-carbonate complexes can increase the total concentration of praseodymium in the aqueous phase. researchgate.net Studies on the analogous neodymium carbonate system have shown a marked increase in solubility in CO₂-bearing solutions, attributed to the formation of complexes such as Nd(CO₃)⁺ and Nd(HCO₃)²⁺. A similar behavior is expected for praseodymium.

Table 6.4-1: Expected Stability of Praseodymium Solid Phases under Varying Conditions

| Condition | Predominant Solid Phase | Governing Factors |

|---|---|---|

| High pCO₂, Low Temperature | This compound (Pr₂(CO₃)₃·nH₂O) | Sufficient dissolved carbonate species prevents hydrolysis. |

| Low pCO₂, High Temperature | Praseodymium Hydroxycarbonate (PrOHCO₃) | Hydrolysis is favored due to lower carbonate concentration and increased reaction kinetics. |

Furthermore, the aqueous speciation of praseodymium is heavily dependent on pH and the total dissolved carbonate concentration. In acidic solutions, the free aquated ion, Pr³⁺(aq), is dominant. As the pH increases and in the presence of dissolved CO₂ (forming bicarbonate and carbonate ions), a series of carbonate complexes will form.

Table 6.4-2: Predominant Aqueous Praseodymium Species as a Function of pH in a Carbonate System

| pH Range | Predominant Aqueous Species |

|---|---|

| Acidic (pH < 6) | Pr³⁺(aq) |

| Near-Neutral (pH 6-8) | Pr³⁺(aq), Pr(CO₃)⁺ |

It is important to note that while these tables illustrate the expected thermodynamic trends, the precise boundaries of the phase stability fields and the exact concentrations of aqueous species depend on the specific thermodynamic data (such as solubility products and stability constants) for the praseodymium system, which require dedicated experimental determination.

Reactivity and Phase Transformations of Praseodymium Carbonate Hydrate

Hydrolysis Reactions

Hydrolysis represents a significant reaction pathway for praseodymium carbonate hydrate (B1144303), leading to the formation of more stable hydroxycarbonate species. This process involves the reaction of the carbonate with water, resulting in a change in the chemical composition and structure of the solid phase.

Praseodymium carbonate hydrate, particularly the octahydrate form, can be transformed into basic praseodymium hydroxycarbonate. This conversion is a key reaction that alters the properties of the material. Research on a mixed praseodymium and neodymium carbonate octahydrate, (PrNd)₂(CO₃)₃·8H₂O, demonstrates that aging the compound in a hot aqueous solution leads to the formation of the basic carbonate, (PrNd)(OH)(CO₃), through hydrolysis of the carbonate group. researchgate.net This transformation is representative of the behavior expected for pure this compound under similar conditions. The resulting hydroxycarbonate often exhibits different particle morphology and bulk density compared to the initial hydrated carbonate. researchgate.net

The rate and extent of the hydrolysis of this compound to hydroxycarbonate are influenced by several key environmental factors:

Temperature: Elevated temperatures significantly promote the hydrolysis reaction. Studies have shown that this crystalline phase transformation can occur at temperatures around 95 °C. researchgate.net

pH: The pH of the aqueous solution is a critical factor. The conversion to hydroxycarbonate has been observed to occur when the initial pH of the solution is above 7. The extent of this transformation increases as the initial pH is raised. researchgate.net During the hydrolysis process, the pH of the solution tends to decrease and eventually stabilizes. researchgate.net

pCO₂ (Partial Pressure of Carbon Dioxide): While specific quantitative data for praseodymium carbonate is limited, for rare earth carbonates in general, a low partial pressure of CO₂ in the surrounding environment can accelerate hydrolysis. wikipedia.org This is because a CO₂-rich atmosphere would favor the stability of the normal carbonate form.

Aging Time: The duration of contact with the aqueous solution at elevated temperatures also plays a crucial role. Longer aging times lead to a higher percentage of conversion from the hydrated carbonate to the hydroxycarbonate. researchgate.net

The following interactive table summarizes the influence of initial pH and aging time on the transformation of a praseodymium-neodymium carbonate octahydrate to its basic carbonate form at 95°C, illustrating the interplay of these factors.

| Initial pH | Aging Time (hours) | Transformation Percentage (%) |

|---|---|---|

| 7 | 2 | ~10 |

| 7 | 8 | ~30 |

| 9 | 2 | ~40 |

| 9 | 8 | ~80 |

| 11 | 2 | ~70 |

| 11 | 8 | ~95 |

Solid-State Transformations

This compound can undergo transformations in the solid state, leading to changes in its crystallinity and potentially its polymorphic form. These transformations are often thermally induced or can occur over time under specific conditions.

While direct studies on the amorphous to crystalline transition of this compound are not extensively detailed in the available literature, research on analogous rare earth carbonates, such as those of dysprosium and neodymium, provides strong evidence for this phenomenon. researchgate.netresearchgate.net Amorphous rare earth carbonates can be synthesized through precipitation reactions. researchgate.net These amorphous precursors are typically thermodynamically unstable and can transform into more stable crystalline phases upon aging or hydrothermal treatment. researchgate.netresearchgate.net For instance, amorphous dysprosium carbonate has been observed to crystallize into a metastable tengerite-type structure and subsequently into a more stable orthorhombic kozoite-type hydroxycarbonate. researchgate.net It is highly probable that amorphous praseodymium carbonate would follow a similar transformation pathway, evolving from a disordered state to a more ordered crystalline structure to minimize its free energy.

The existence of different polymorphic forms of hydrated praseodymium carbonate and their interconversion is a complex area. Polymorphism is a known characteristic of rare earth compounds. rsc.org The decomposition of praseodymium carbonate octahydrate has been noted to proceed through a lower hydrate form before forming the anhydrous carbonate. researchgate.net This suggests the existence of at least two different hydrated states. The transformation between these states would be driven by factors such as temperature and humidity. However, detailed structural characterization and the specific conditions for the interconversion between different hydrated polymorphs of praseodymium carbonate are not well-documented in the available scientific literature.

Interaction with Other Ions/Ligands in Solution

In aqueous solutions, this compound can interact with a variety of other dissolved ions and ligands, which can lead to complex formation and dissolution of the solid. The Pr³⁺ ion, being a hard Lewis acid, has a strong affinity for oxygen-donating ligands.

The presence of organic ligands, such as citrate, can significantly enhance the dissolution of rare earth carbonates, including by inference praseodymium carbonate. nih.govacs.org This ligand-promoted dissolution is a result of the formation of stable, soluble praseodymium-ligand complexes. nih.gov The formation constants for various praseodymium(III) complexes with ligands like D-gluconic acid have been determined, indicating that complexation can occur over a wide pH range. researchgate.net

Advanced Research Applications of Praseodymium Carbonate Hydrate As a Precursor Material

Catalysis and Electrocatalysis

Praseodymium carbonate hydrate (B1144303) is a key starting material for creating highly active catalytic materials. Through controlled thermal decomposition, it is transformed into praseodymium oxides, which exhibit notable performance in a range of catalytic and electrocatalytic processes. The resulting oxides' effectiveness is largely attributed to the mixed-valence states of praseodymium (Pr(III) and Pr(IV)) and the presence of oxygen vacancies in their crystal structures.

Precursor for Praseodymium-based Oxidation Catalysts

Praseodymium carbonate hydrate is a water-insoluble praseodymium source that can be readily converted into praseodymium oxides through heating, a process known as calcination americanelements.comaemree.com. The most stable oxide form at ambient temperature and pressure is Pr₆O₁₁, which possesses a cubic fluorite structure nanografi.comwikipedia.org. The catalytic prowess of praseodymium oxides, particularly Pr₆O₁₁, is linked to the coexistence of Pr(III) and Pr(IV) oxidation states nanografi.comwikipedia.org. This mixed-valency characteristic facilitates oxygen mobility and the creation of oxygen vacancies, which are crucial for oxidation reactions wikipedia.org. The thermal decomposition of precursors like this compound is a common method to produce these catalytically active oxides researchgate.netuji.es. Studies on the thermal decomposition of Pr₂(CO₃)₃·xH₂O have identified the removal of carbonate groups as a key step in the formation of the final oxide phases uji.es.

Application in Oxygen Evolution Reactions (OER)

The oxygen evolution reaction (OER) is a critical process in electrochemical energy conversion and storage technologies, such as water splitting oaepublish.com. While many studies focus on transition metal oxides, recent research has highlighted the potential of rare-earth compounds. Specifically, praseodymium carbonate derivatives have been investigated as promising electrocatalysts for OER.

A study in 2023 synthesized a bilanthanide (Pr–La) carbonated hydroxide (B78521) doped with alkali-earth metals to explore its role in the OER bohrium.com. The research found that incorporating lanthanum (La) ions into the praseodymium carbonate hydroxide structure significantly accelerated the proton transfer process, a key step in the OER bohrium.com. The optimized material, NF/La₀.₄₈Pr₀.₃₉Sr₀.₁₃ CH, demonstrated a noteworthy OER performance with a low onset potential of 1.422 V vs RHE and overpotentials of 249 and 350 mV at current densities of 10 and 100 mA cm⁻², respectively bohrium.com. This enhanced activity is attributed to a fast proton hopping mechanism facilitated by oxygen vacancies within the material's structure bohrium.com.

| Catalyst Composition | Onset Potential (V vs RHE) | Overpotential @ 10 mA cm⁻² (mV) | Overpotential @ 100 mA cm⁻² (mV) |

| NF/La₀.₄₈Pr₀.₃₉Sr₀.₁₃ CH | 1.422 | 249 | 350 |

Soot Combustion and CO Oxidation Catalysis

Praseodymium oxides derived from precursors such as praseodymium carbonate are effective catalysts for the oxidation of carbon monoxide (CO) and soot, which are significant pollutants from engine exhaust nih.govmdpi.commdpi.com. The catalytic activity of ceria-based catalysts is enhanced by doping with praseodymium, which improves oxygen mobility and the number of redox sites nih.gov.

For CO oxidation, the mechanism over Pr₆O₁₁ involves the binding of CO to the catalyst surface, forming carbonate species that subsequently decompose to release CO₂ wikipedia.org. This process leaves an oxygen vacancy that is quickly filled due to the high oxygen mobility in the mixed-valence praseodymium oxide wikipedia.org. The addition of gold nanoparticles to Pr₆O₁₁ nanorods, produced via calcination of a precursor, has been shown to create a synergistic effect that significantly enhances catalytic activity for CO oxidation researchgate.net.

In soot oxidation, the high reactivity of lattice oxygen in praseodymium-containing mixed oxides is a key factor core.ac.uk. Ceria-praseodymia catalysts have demonstrated efficient use and transfer of lattice oxygen for soot oxidation, especially under tight contact conditions core.ac.uk. Research has shown that increasing the praseodymium content in these catalysts leads to a higher percentage of soot combustion core.ac.uk.

| Catalyst System | Target Pollutant | Key Findings |

| Ceria-Praseodymia Mixed Oxides | Soot | Pr enhances lattice oxygen mobility and transfer, increasing soot combustion efficiency nih.govcore.ac.uk. |

| Au/Pr₆O₁₁ Nanorods | Carbon Monoxide (CO) | Synergistic interaction between Au nanoparticles and Pr₆O₁₁ support leads to superior catalytic activity researchgate.net. |

| Ce-Zr-Pr Oxides | Carbon Monoxide (CO) | Multicomponent catalysts show better performance than pure ceria due to improved oxygen mobility and collective properties nih.gov. |

Tailoring Surface Acidity and Porosity for Catalytic Performance

While direct studies on tailoring the surface acidity and porosity of catalysts derived from this compound are limited, the synthesis conditions of the precursor and its subsequent calcination play a crucial role in determining the physical properties of the final oxide catalyst. These properties, including particle size, shape, and surface area, are intrinsically linked to catalytic performance nanografi.comwikipedia.org.

Materials Science and Engineering of Praseodymium-based Functional Materials

This compound is a foundational material in the synthesis of praseodymium-based functional materials. Its primary role is as a precursor that, through controlled chemical and thermal processing, yields praseodymium oxides with specific and tailored properties suitable for a variety of advanced engineering applications.

Synthesis of Praseodymium Oxides with Tailored Properties

The conversion of this compound to praseodymium oxide via calcination is a fundamental process in materials synthesis americanelements.comaemree.com. The final product of this process is not a single, invariant compound but rather a system of phases whose composition and structure are highly dependent on the synthesis conditions nanografi.comuji.es. The most stable oxide, Pr₆O₁₁, is typically formed by heating precursors like praseodymium carbonate or hydroxide in air at temperatures above 500 °C nanografi.comwikipedia.org.

Research has shown that the thermal decomposition of praseodymium precursors is a multi-step process involving various intermediate phases. For example, the decomposition of Pr(OH)₃ can lead to a mixture of PrO₂ and Pr₆O₁₁ at 500 °C, progressing to other phases like Pr₉O₁₆ and Pr₇O₁₂ at higher temperatures (650 °C to 1040 °C) uji.es. Similarly, the transformation of a praseodymium citrate gel precursor proceeds through an intermediate praseodymium carbonate hydroxide (PrCO₃OH) phase before forming nano-scaled Pr₆O₁₁ upon calcination at 500 °C mdpi.com.

The choice of heating method also significantly impacts the properties of the final oxide. A comparative study using praseodymium oxalate (B1200264) hydrate, a similar precursor, demonstrated that microwave heating could achieve complete decomposition to crystalline Pr₆O₁₁ at 750 °C, whereas conventional heating required temperatures above 800 °C acs.org. The microwave-synthesized oxide also exhibited a more desirable narrow particle size distribution acs.org. This demonstrates that by carefully selecting the precursor and controlling the calcination parameters—such as temperature, atmosphere, and heating method—it is possible to synthesize praseodymium oxides with tailored properties, including specific crystalline phases, particle sizes, and morphologies.

Development of Praseodymium-Doped Glass and Ceramics for Optical Applications